molecular formula C8H4BrClN2S B3008452 3-(5-Bromothiophen-2-yl)-6-chloropyridazine CAS No. 58059-34-0

3-(5-Bromothiophen-2-yl)-6-chloropyridazine

Cat. No.: B3008452
CAS No.: 58059-34-0
M. Wt: 275.55
InChI Key: AWZDLHYLGRBAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromothiophen-2-yl)-6-chloropyridazine (CAS 58059-34-0) is a high-value heteroaromatic compound supplied for research and development purposes. This molecule features a bromothiophene ring connected to a chloropyridazine ring, creating a multifunctional scaffold ideal for further synthetic modification. The presence of halogen substituents (bromine and chlorine) makes it a versatile intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are crucial for constructing complex molecules in medicinal and agrochemical research . The compound's core structure is of significant interest in various R&D fields. The thiophene moiety is a privileged pharmacophore in medicinal chemistry, found in many U.S. FDA-approved drugs and candidates with diverse biological attributes . Concurrently, chloropyridazine derivatives are key intermediates in developing active ingredients. While the specific biological profile of this exact compound may require further investigation, its structural features align with compounds explored for fungicidal activity and other pharmacological applications . Researchers may utilize this chemical as a critical building block in designing novel molecules for pharmaceutical discovery, agrochemical development, and materials science. Please Note: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-6-chloropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZDLHYLGRBAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-6-chloropyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromothiophene-2-carboxaldehyde and 6-chloropyridazine.

    Condensation Reaction: The aldehyde group of 5-bromothiophene-2-carboxaldehyde reacts with the amino group of 6-chloropyridazine under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the desired 3-(5-Bromothiophen-2-yl)-6-chloropyridazine.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(5-Bromothiophen-2-yl)-6-chloropyridazine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-6-chloropyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or stannanes are used in Suzuki-Miyaura and Stille coupling reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, 3-(5-Bromothiophen-2-yl)-6-chloropyridazine has been investigated for its effectiveness against various pathogens. A study demonstrated that certain pyridazine derivatives inhibited the growth of fungi such as Gibberella zeae and Fusarium oxysporum, with inhibition rates reaching up to 60% in some cases .

CompoundInhibition Rate (%)Pathogen
3-(5-Bromothiophen-2-yl)-6-chloropyridazine57.9Gibberella zeae
3-(5-Bromothiophen-2-yl)-6-chloropyridazine50.9Fusarium oxysporum

Enzyme Inhibition
The compound has also been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor, which is crucial in managing inflammation and pain. Its structural features allow it to interact effectively with the COX-2 enzyme, showing promise as a therapeutic agent .

Material Science

Electronic Properties
In material science, 3-(5-Bromothiophen-2-yl)-6-chloropyridazine serves as a building block for the synthesis of novel organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have indicated that compounds containing brominated thiophene units exhibit enhanced charge transport characteristics, which are essential for efficient device performance .

Agricultural Applications

Pesticidal Activity
The compound's derivatives have been explored for their potential use as pesticides. Research indicates that certain pyridazine derivatives can effectively control plant pathogens, thereby enhancing crop yield and quality. The mechanism often involves disrupting the metabolic pathways of the target organisms, leading to reduced viability .

Case Studies

  • Antifungal Efficacy Study
    A comprehensive study evaluated the antifungal activity of various pyridazine derivatives, including 3-(5-Bromothiophen-2-yl)-6-chloropyridazine. The results highlighted significant inhibition of fungal growth, suggesting its potential as an agricultural fungicide.
  • COX-2 Inhibition Research
    A molecular docking study assessed the binding affinity of 3-(5-Bromothiophen-2-yl)-6-chloropyridazine to the COX-2 enzyme. The findings indicated a high binding affinity compared to traditional COX inhibitors like indomethacin, supporting its development as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-6-chloropyridazine depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation.

    Electronic Properties: In material science, the compound’s conjugated system allows for efficient charge transport, making it useful in electronic devices.

Comparison with Similar Compounds

6-Methoxy Analogues

Replacing the chlorine atom at position 6 with a methoxy group (e.g., compound 15 ) increases inhibitory potency to 89% in anti-inflammatory assays. The methoxy group’s electron-donating nature likely enhances electron density on the pyridazine ring, improving interactions with biological targets .

Pyridazinone Derivatives

Replacing the 6-chloropyridazine core with a pyridazinone moiety (e.g., compounds 18b and 18c) significantly boosts inhibition to 96–98%. The pyridazinone ring introduces additional hydrogen-bonding sites, while di-substitution on the terminal aryl group (e.g., 3,4-dichloro or 3-trifluoromethyl-4-chloro) optimizes steric and electronic complementarity with target enzymes. Mono-substitution (e.g., compound 18a) reduces activity to 32%, underscoring the importance of substituent positioning .

Substituent Effects at Position 3

Bromothiophene vs. Bromopyridine Derivatives

The target compound’s 5-bromothiophene group contrasts with 3-[(2-bromo-3-pyridinyl)oxy]-6-chloropyridazine (BPAP) , which bears a brominated pyridinyloxy group. While BPAP serves as a ligand in catalytic hydroformylation due to its oxygen-linked pyridine moiety , the bromothiophene in 3-(5-bromothiophen-2-yl)-6-chloropyridazine enhances lipophilicity and sulfur-mediated interactions, favoring biological activity .

Hydrazinyl Derivatives

3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine features a hydrazine-derived substituent, forming a Schiff base. This compound crystallizes as dimers via N–H⋯N hydrogen bonds, creating a planar structure with dihedral angles of 4.5–11.98° between the pyridazine and butane groups.

Brominated Alkyl Substituents

3-(Bromomethyl)-6-chloropyridazine contains a bromomethyl group at position 3, resulting in a dihedral angle of 109° between the pyridazine and benzene rings. This eclipsed conformation may reduce steric hindrance in catalytic or binding applications compared to the planar bromothiophene substituent. The bromomethyl group’s reactivity also makes it a versatile intermediate for further functionalization .

Biological Activity

3-(5-Bromothiophen-2-yl)-6-chloropyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and data.

Chemical Structure and Properties

  • Chemical Formula : C10H6BrClN2S
  • Molecular Weight : 287.59 g/mol
  • CAS Number : 58059-34-0

The compound features a bromothiophene moiety and a chloropyridazine ring, which contribute to its biological properties.

Biological Activity Overview

Research indicates that 3-(5-Bromothiophen-2-yl)-6-chloropyridazine exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus. Studies reported minimum inhibitory concentrations (MIC) indicating strong antibacterial properties.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell growth, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 3-(5-Bromothiophen-2-yl)-6-chloropyridazine.

Table 1: Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µM
Escherichia coli32 µM
Pseudomonas aeruginosa64 µM

The compound demonstrated significant inhibition zones in disc diffusion assays, indicating its potential as an effective antimicrobial agent. The antibacterial action may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Study Example:

A study involving similar pyridazine derivatives indicated that modifications to the thiophene ring enhanced cytotoxicity against various cancer cell lines. The structural features of 3-(5-Bromothiophen-2-yl)-6-chloropyridazine suggest it may engage similar mechanisms.

The exact mechanism of action for 3-(5-Bromothiophen-2-yl)-6-chloropyridazine is still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with specific cellular receptors involved in signaling pathways pertinent to cell growth and survival.
  • Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death.
  • Inhibition of Enzymatic Activity : Similar compounds have been known to inhibit enzymes critical for bacterial metabolism.

Q & A

Q. What are the standard synthetic routes for 3-(5-Bromothiophen-2-yl)-6-chloropyridazine, and how are purity and yield optimized?

The synthesis typically involves multi-step reactions, starting with halogenation and coupling steps. For example, bromination of thiophene derivatives followed by nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with chloropyridazine precursors . Key steps include:

  • Temperature control : Exothermic reactions (e.g., bromination) require careful thermal management to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Purification : Recrystallization in ethanol or hexane removes impurities, with yields improved by slow cooling to favor crystal formation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR and IR spectroscopy : Confirm functional groups (e.g., C–Br at ~550 cm⁻¹ in IR) and substitution patterns .
  • X-ray crystallography : Resolve molecular geometry and packing. SHELX programs refine structures using intensity data, with hydrogen atoms modeled via geometric constraints .
  • Melting point analysis : Validates purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step of 3-(5-Bromothiophen-2-yl)-6-chloropyridazine synthesis?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • In-situ monitoring : Use HPLC or GC-MS to identify intermediates and adjust stoichiometry .

Q. How do crystallographic data resolve discrepancies between computational and experimental molecular geometries?

  • Torsional angle analysis : Compare DFT-optimized structures with X-ray data (e.g., dihedral angles between thiophene and pyridazine rings) .
  • Hydrogen bonding networks : Use SHELXL refinement to model weak interactions (e.g., N–H⋯N), which DFT may underestimate .
  • R-factor convergence : Ensure R1 < 0.05 for high-resolution data to validate computational models .

Q. What strategies are recommended for handling contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Dose-response validation : Replicate assays with varied concentrations to rule out false positives/negatives .
  • Crystallographic metadata : Cross-reference unit cell parameters (e.g., space group P1, a = 8.0623 Å) to confirm structural consistency across batches .
  • Statistical rigor : Apply multivariate analysis to isolate variables (e.g., solvent polarity, substituent electronic effects) .

Methodological Challenges

Q. How can low-resolution X-ray data be effectively refined for this compound?

  • TWINLAW in SHELXL : Address twinning by refining twin domains, especially for needle-shaped crystals prone to stacking faults .
  • ISOR restraints : Apply anisotropic displacement parameter restraints for heavy atoms (Br, Cl) to stabilize refinement .
  • High redundancy data : Collect multiple datasets (θ > 25°) to improve signal-to-noise ratios .

Q. What computational methods complement experimental data in studying electronic properties?

  • TD-DFT for UV-Vis : Predict absorption spectra and compare with experimental λmax to validate π-π* transitions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯Cl contacts) using CrystalExplorer .
  • Molecular docking : Screen against target proteins (e.g., kinase inhibitors) to prioritize synthetic targets .

Data Reporting and Reproducibility

Q. What metadata should accompany crystallographic data to ensure reproducibility?

  • CIF parameters : Include full unit cell data (a, b, c, α, β, γ), Z-value, and refinement residuals (R1/wR2) .
  • Hydrogen bonding tables : List D–H⋯A distances and angles (e.g., N6–H6⋯N3 = 2.12 Å, 158°) .
  • Deposition codes : Assign Cambridge Structural Database (CSD) codes for public access .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Pharmacophore modification : The bromothiophene moiety enhances lipophilicity for blood-brain barrier penetration .
  • Kinase inhibitor scaffolds : Chloropyridazine cores are leveraged in ATP-competitive inhibitors, with SAR guided by Cl/Br halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.